molecular formula C2H9N3O3 B1253146 Ethylenediamine dinitrate CAS No. 20829-66-7

Ethylenediamine dinitrate

Cat. No.: B1253146
CAS No.: 20829-66-7
M. Wt: 123.11 g/mol
InChI Key: HODPISPVTPCXIU-UHFFFAOYSA-N
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Description

Ethylenediamine dinitrate: is an organic compound with the chemical formula C₂H₈N₂·2HNO₃. It is a derivative of ethylenediamine, where the amine groups are protonated by nitric acid, forming a dinitrate salt. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.

Scientific Research Applications

Ethylenediamine dinitrate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential use in biochemical assays and as a stabilizing agent for certain biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of polymers, resins, and as a curing agent for epoxy formulations.

Safety and Hazards

Ethylenediamine is toxic and has serious adverse health effects when inhaled . It can cause severe skin burns and eye damage, respiratory irritation, allergic skin reaction, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful if swallowed or in contact with skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediamine dinitrate can be synthesized by reacting ethylenediamine with nitric acid. The reaction typically involves the gradual addition of concentrated nitric acid to a solution of ethylenediamine under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure safety and complete reaction.

Industrial Production Methods: In industrial settings, the production of 1,2-ethanediamine, dinitrate involves the use of large-scale reactors with precise temperature and concentration controls. The process may include steps such as:

  • Mixing ethylenediamine with a stoichiometric amount of nitric acid.
  • Maintaining the reaction mixture at a controlled temperature.
  • Isolating the product by crystallization or solvent extraction methods.

Chemical Reactions Analysis

Types of Reactions: Ethylenediamine dinitrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to regenerate ethylenediamine.

    Substitution: The nitrate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Nitroethylenediamine derivatives.

    Reduction: Ethylenediamine.

    Substitution: Various substituted ethylenediamine derivatives.

Mechanism of Action

The mechanism of action of 1,2-ethanediamine, dinitrate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and proteins, affecting their activity and stability.

    Pathways Involved: It may influence biochemical pathways related to nitric oxide release and amine metabolism. The nitrate groups can be metabolized to release nitric oxide, which has various physiological effects.

Comparison with Similar Compounds

    Ethylenediamine: The parent compound of 1,2-ethanediamine, dinitrate, used widely in chemical synthesis.

    Diethylenetriamine: A related compound with an additional amine group, used in similar applications.

    Triethylenetetramine: Another related compound with more amine groups, offering different reactivity and applications.

Uniqueness: Ethylenediamine dinitrate is unique due to its dinitrate structure, which imparts distinct chemical properties such as enhanced reactivity and potential for nitric oxide release. This makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

20829-66-7

Molecular Formula

C2H9N3O3

Molecular Weight

123.11 g/mol

IUPAC Name

ethane-1,2-diamine;nitric acid

InChI

InChI=1S/C2H8N2.HNO3/c3-1-2-4;2-1(3)4/h1-4H2;(H,2,3,4)

InChI Key

HODPISPVTPCXIU-UHFFFAOYSA-N

SMILES

C(CN)N.[N+](=O)(O)[O-].[N+](=O)(O)[O-]

Canonical SMILES

C(CN)N.[N+](=O)(O)[O-]

20829-66-7

Related CAS

107-15-3 (Parent)

Synonyms

1,2-diaminoethane
1,2-ethanediamine
edamine
ethane-1,2-diamine
ethyl diamine
ethylenediamine
ethylenediamine (1:1) sulfate
ethylenediamine (1:1) sulfite
ethylenediamine conjugate acid
ethylenediamine dihydrobromide
ethylenediamine dihydrochloride
ethylenediamine dihydrogen iodide
ethylenediamine dihydroiodide
ethylenediamine dinitrate
ethylenediamine hydrochloride
ethylenediamine monohydrochloride
ethylenediamine phosphate
ethylenediamine sulfate
ethylenediamine, 3H-labeled cpd

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The reaction of ethylenediamine and ammonium nitrate is a quantitative acid-base reaction to form a salt, ethylenediamine dinitrate, and a weak base, ammonia, according to the following chemical equation: ##STR1## The basic reaction proceeds fairly rapidly but the product and byproduct may remain in a slurry state for several days prior to solidification. The product is explosive in the slurry state and may be used as is or poured into place for use as an explosive. The solidification of the product ethylenediamine dinitrate can be hastened by the removal of the byproduct ammonia. This can be accomplished by heating or otherwise removing the ammonia or by reacting the ammonia with an additional substance to form a solid.
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ethylenediamine dinitrate

Synthesis routes and methods II

Procedure details

A process for preparing a composition according to claim 1, which comprises slowly adding ethylenediamine to a mixture including aqueous nitric acid, ammonium nitrate and potassium nitrate, to form ethylenediamine dinitrate, adding nitroguanidine and removing water from the composition by distillation.
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potassium nitrate
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ethylenediamine dinitrate

Synthesis routes and methods III

Procedure details

U.S. Pat. No. 4,421,578 by Voreck, Jr., discloses an explosive mixture containing ammonium nitrate, potassium nitrate, nitroguanidine and ethylenediamine dinitrate. This composition was developed for explosive applications with an intent to replace TNT (2,4,6-trinitrotoluene). The eutectic formed when ammonium nitrate, ethylene diamine dinitrate and guanidine nitrate are mixed in the disclosed proportion has a melting temperature below 100° C. Propellant mixtures with such a low melting point are not suitable for applications such as automobile airbag inflators where temperature stability in excess of 107° C. is frequently required.
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potassium nitrate
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ethylenediamine dinitrate
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reactant
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reactant
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ammonium nitrate
Name
ethylene diamine dinitrate
Name
guanidine nitrate

Synthesis routes and methods IV

Procedure details

reacting ethylenediamine with aqueous nitric acid to form ethylenediamine dinitrate solution; and
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ethylenediamine dinitrate

Synthesis routes and methods V

Procedure details

To a 3-liter, jacketed, round bottom flask with a bottom outlet and fitted with an addition funnel, stirrer, and thermometer were charged 790 grams of water and 339 grams of ethylenediamine. To this stirred solution was added, via the addition funnel, 1,006 grams of 70 weight percent HNO3. The temperature was maintained between 20° C. and 30° C. by circulating ice water through the jacket as the neutralization reaction proceeded and ethylenediamine dinitrate formed. The ethylenediamine dinitrate solution was then added, via the bottom outlet, to a 12-liter, round bottom flask fitted with a cooling bath and stirrer, which contained 6,145 grams of anhydrous, denatured ethanol cooled to about 3° C. The ethylenediamine dinitrate precipitated as a white crystalline solid. The slurry was stirred for 30 minutes, filtered, and the filter cake washed with about 1,000 grams of fresh denatured, anhydrous ethanol. On drying, 897 grams (95.4 percent yield, m.p. 187°-187.5° C.) of EDDN product was obtained. The EDDN was characterized by FT-IR (Fourier transform-infrared) spectroscopy, DSC (differential scanning calorimetry), and equivalent weight determination. The average particle size of the EDDN was measured using photomicrographs of the product, and was found to be 30 microns.
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ice water
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339 g
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reactant
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790 g
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ethylenediamine dinitrate
Yield
95.4%

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